molecular formula C15H9BrN6OS B13360516 3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13360516
M. Wt: 401.2 g/mol
InChI Key: DUNNHZNNOQROFY-UHFFFAOYSA-N
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Description

3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines several pharmacologically active moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature has been reported to yield functionalized triazolo[3,4-b][1,3,4]thiadiazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine apart is the specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C15H9BrN6OS

Molecular Weight

401.2 g/mol

IUPAC Name

6-(5-bromofuran-2-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H9BrN6OS/c1-8-12(21-7-3-2-4-11(21)17-8)13-18-19-15-22(13)20-14(24-15)9-5-6-10(16)23-9/h2-7H,1H3

InChI Key

DUNNHZNNOQROFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(O5)Br

Origin of Product

United States

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